molecular formula C7H3BrF2O B1446559 3-Bromo-4,5-difluorobenzaldehyde CAS No. 1143502-70-8

3-Bromo-4,5-difluorobenzaldehyde

Cat. No. B1446559
M. Wt: 221 g/mol
InChI Key: VQSVSYGPVVEMIN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used as a pharmaceutical intermediate .


Synthesis Analysis

A method for preparing 3,4-difluorobenzaldehyde, which could be a precursor to 3-Bromo-4,5-difluorobenzaldehyde, involves carrying out a Grignard exchange reaction on 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent to obtain first reaction products .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluorobenzaldehyde consists of a benzene ring with bromo and difluoro substituents and an aldehyde group .


Physical And Chemical Properties Analysis

3-Bromo-4,5-difluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 221 . The boiling point is 237.9±35.0°C at 760 mmHg .

Scientific Research Applications

Analytical Methods

3-Bromo-4,5-difluorobenzaldehyde has been studied in analytical chemistry for its separation and determination using gas chromatography. This method is noted for its simplicity, accuracy, and precision, making it a valuable tool in analytical applications (Shi Jie, 2000).

Antioxidant Properties

Research has identified the significant antioxidant activity of 3-Bromo-4,5-dihydroxybenzaldehyde. Its capacity to scavenge free radicals exceeds that of some standard antioxidants, suggesting potential applications in medicine or food industry (Wang Zonghua, 2012).

Synthesis and Chemical Reactivity

3-Bromo-4,5-difluorobenzaldehyde has been utilized in the Friedländer synthesis to create novel chelating ligands. These ligands have potential applications in various fields, including material science and medicine (Yi Hu, Gang Zhang, R. Thummel, 2003).

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory effects in both in vivo and in vitro settings. It has shown potential in treating conditions involving allergic inflammation, such as atopic dermatitis (Na-Jin Kang et al., 2015).

Oxidative Damage Protection

3-Bromo-4,5-dihydroxybenzaldehyde has been shown to protect skin cells against oxidative damage. This is mediated through the activation of certain signaling pathways, suggesting its potential in skincare and medical applications (Yea Seong Ryu et al., 2019).

Environmental Applications

Research has explored the use of 3-Bromo-4,5-difluorobenzaldehyde in environmental science, specifically in the preconcentration and detection of copper in water samples. This indicates its utility in environmental monitoring and pollution control (S. Fathi, M. Yaftian, 2009).

Safety And Hazards

3-Bromo-4,5-difluorobenzaldehyde is considered hazardous. It is harmful if swallowed and can cause eye irritation . It should be handled with appropriate personal protective equipment, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

3-bromo-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVSYGPVVEMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Li, Z Cai, W Zhang, D Holden, S Lin… - European journal of …, 2019 - Springer
Purpose Synaptic abnormalities have been implicated in a variety of neuropsychiatric disorders, including epilepsy, Alzheimer’s disease, and schizophrenia. Hence, PET imaging of the …
Number of citations: 38 link.springer.com

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